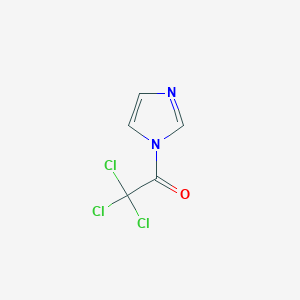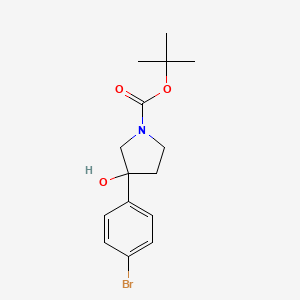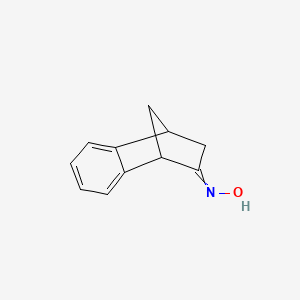
1-(Trichloroacetyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trichloroacetyl)-1H-imidazole is an organic compound with the molecular formula C₅H₃Cl₃N₂O. It is a derivative of imidazole, where the hydrogen atom at the nitrogen position is replaced by a trichloroacetyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trichloroacetyl)-1H-imidazole can be synthesized through the reaction of imidazole with trichloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Imidazole} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trichloroacetyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the trichloroacetyl group.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form imidazole and trichloroacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Bases like pyridine, triethylamine
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as N-alkylimidazoles, N-arylimidazoles, and N-thioimidazoles can be formed.
Hydrolysis Products: Imidazole and trichloroacetic acid
Applications De Recherche Scientifique
1-(Trichloroacetyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives and as a protecting group for amines.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Trichloroacetyl)-1H-imidazole involves its reactivity as an electrophile. The trichloroacetyl group is highly electron-withdrawing, making the nitrogen atom of the imidazole ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an acylating agent, transferring the trichloroacetyl group to nucleophiles.
Comparaison Avec Des Composés Similaires
N-Trifluoroacetylimidazole: Similar in structure but with a trifluoroacetyl group instead of a trichloroacetyl group. It exhibits different reactivity due to the presence of fluorine atoms.
N-Acetylimidazole: Contains an acetyl group instead of a trichloroacetyl group. It is less reactive compared to 1-(Trichloroacetyl)-1H-imidazole.
N-Benzoylimidazole: Contains a benzoyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of the trichloroacetyl group, which imparts high reactivity and makes it a valuable reagent in organic synthesis. Its ability to act as an acylating agent and its stability under various conditions make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C5H3Cl3N2O |
|---|---|
Poids moléculaire |
213.44 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-imidazol-1-ylethanone |
InChI |
InChI=1S/C5H3Cl3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H |
Clé InChI |
UFXIZBWYTMFFEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)




![1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-](/img/structure/B8458410.png)
![2-[(2-Carboxy-1-oxopropyl)amino]benzoic acid](/img/structure/B8458425.png)

![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)

![1-[3-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B8458455.png)

